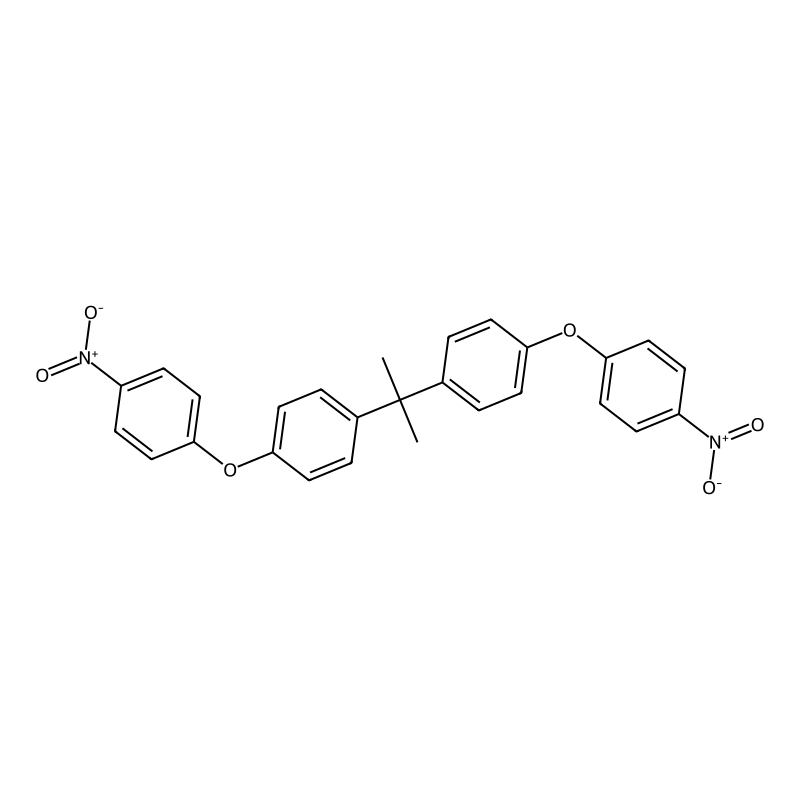

Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)-, known by its CAS number 20653-11-6, is a synthetic organic compound characterized by its complex structure featuring two nitrophenoxy groups attached to a propane backbone. This compound is primarily utilized in industrial applications, particularly in the synthesis of epoxy resins and polycarbonates, which are essential materials in manufacturing high-performance plastics and flame retardants. Its molecular formula is C27H22N2O6, indicating the presence of nitrogen and oxygen functional groups that contribute to its chemical reactivity and potential biological activity .

Possible Areas of Future Research:

The structure of Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- contains several functional groups that could be of interest for scientific research. Here are some potential areas where this compound might be explored:

- Liquid Crystals: The elongated shape and rigid structure of the molecule suggest it might possess liquid crystalline properties. Liquid crystals are materials that exhibit properties of both liquids and solids and find applications in displays and other technological areas [].

- Supramolecular Chemistry: The combination of aromatic rings and nitro groups could allow for self-assembly through pi-pi stacking and hydrogen bonding interactions. This could be useful in the design of supramolecular architectures with specific functionalities [].

- Organic Materials Science: The presence of the nitro groups could introduce interesting electronic properties, making the compound a candidate for investigation in organic electronics or other materials science applications [].

- Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrazine hydrate in the presence of a nickel-boron catalyst. This transformation can yield 2,2-bis(4-aminophenoxy)phenyl propane.

- Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups depending on the nucleophile used.

Common Reagents and Conditions- For Reduction: Hydrazine hydrate with a Ni-B/C catalyst.

- For Substitution: Diverse nucleophiles under suitable reaction conditions.

Major Products Formed- From Reduction: 2,2-bis(4-aminophenoxy)phenyl propane.

- From Substitution: Various substituted derivatives based on the nucleophile employed.

- From Reduction: 2,2-bis(4-aminophenoxy)phenyl propane.

- From Substitution: Various substituted derivatives based on the nucleophile employed.

The biological activity of propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- has been explored in various contexts:

- Toxicology Studies: Investigated for potential endocrine-disrupting effects similar to other bisphenol compounds.

- Drug Delivery Systems: Its structural properties make it a candidate for use in drug delivery systems due to its ability to form stable complexes with various therapeutic agents.

Research indicates that the nitro groups may play a role in modulating biological responses, although detailed mechanisms remain an area for further investigation.

The synthesis of propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- typically involves a multi-step process:

- Starting Material: The synthesis begins with 2,2-bis(4-hydroxyphenyl)propane.

- Reaction with Parachloronitrobenzene: This is conducted in an anhydrous potassium carbonate medium using N,N-dimethylformamide as a solvent and xylene as a dehydrating agent.

- Reduction Step: The resulting product undergoes reduction with hydrazine hydrate and a nickel-boron catalyst to yield the final compound.

Industrial production methods mirror these laboratory techniques but are optimized for scale and purity through advanced purification processes like complex precipitation.

Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- has diverse applications across several fields:

- Industrial Manufacturing: Used as a monomer in producing polycarbonates and epoxy resins.

- Flame Retardants: Its properties make it suitable for developing flame-retardant materials.

- Scientific Research: Explored for applications in biosensors and biological assays due to its reactive functional groups .

Interaction studies focus on how propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- interacts with biological systems and other chemical entities. These studies often assess:

- Reactivity with Biological Molecules: Understanding how this compound binds or reacts with proteins or nucleic acids can provide insights into its potential therapeutic uses or toxicological effects.

- Environmental Impact Assessments: Evaluating its persistence and degradation products in environmental matrices is crucial for assessing ecological risks associated with its use .

Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- shares structural similarities with several other compounds:

Similar Compounds- Bisphenol A (BPA): Widely used in plastics; known for endocrine-disrupting properties.

- Bisphenol S (BPS): An alternative to BPA; also under scrutiny for similar effects.

- Bisphenol F (BPF): Another BPA substitute; used in resins and plastics.

Comparison TableCompound Name Structural Features Primary Uses Unique Properties Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- Two nitrophenoxy groups on propane backbone Epoxy resins, flame retardants Enhanced reactivity due to nitro groups Bisphenol A Two phenolic hydroxyl groups Plastics production Known endocrine disruptor Bisphenol S Similar structure to BPA Plastics production Considered less harmful than BPA Bisphenol F Two phenolic hydroxyl groups Resins and plastics Lower estrogenic activity compared to BPA

| Compound Name | Structural Features | Primary Uses | Unique Properties |

|---|---|---|---|

| Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- | Two nitrophenoxy groups on propane backbone | Epoxy resins, flame retardants | Enhanced reactivity due to nitro groups |

| Bisphenol A | Two phenolic hydroxyl groups | Plastics production | Known endocrine disruptor |

| Bisphenol S | Similar structure to BPA | Plastics production | Considered less harmful than BPA |

| Bisphenol F | Two phenolic hydroxyl groups | Resins and plastics | Lower estrogenic activity compared to BPA |

While propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- is structurally akin to these compounds, its unique nitro substituents confer distinct properties that enhance its utility in specialized applications such as flame retardancy and drug delivery systems .

Central Propane Backbone Configuration

The molecular architecture of Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- is fundamentally organized around a propane backbone that serves as the central structural framework [1]. The compound exhibits the molecular formula C27H22N2O6 with a molecular weight of 470.481 g/mol [1] [2]. The central propane unit maintains a tetrahedral geometry around the secondary carbon atom, where both methyl groups are substituted with phenyl-phenoxy-nitrophenyl moieties [2]. This configuration creates a symmetrical molecular structure with two identical substituted phenyl branches extending from the central carbon-carbon core [3].

The propane backbone exhibits sp3 hybridization at the central carbon atom, maintaining bond angles of approximately 109.5 degrees characteristic of tetrahedral geometry [4]. This structural arrangement provides the molecular foundation that positions the two bulky nitrophenoxy-phenyl substituents in a three-dimensional configuration that minimizes steric hindrance while maximizing molecular stability [3].

Nitrophenoxy Functional Group Orientation

The nitrophenoxy substituents exhibit specific orientational characteristics that influence the overall molecular properties. Each branch consists of a phenyl ring connected via an ether linkage to a para-nitrophenyl group, creating extended conjugated systems [1] [2]. The ether oxygen atoms serve as flexible hinges that allow rotational freedom around the carbon-oxygen bonds, enabling conformational adjustments that optimize intermolecular interactions [3].

The nitro groups are positioned in the para configuration relative to the phenoxy oxygen atoms, creating a linear arrangement that maximizes the electron-withdrawing effects throughout the aromatic system [1]. This positioning enhances the compound's electron-deficient character and influences its reactivity profile, particularly in nucleophilic substitution reactions [5].

Stereochemical Considerations

The compound exhibits molecular symmetry with a C2 symmetry axis passing through the central propane carbon atom. The two nitrophenoxy-phenyl branches are stereochemically equivalent, resulting in a molecule that lacks chiral centers but maintains significant conformational flexibility [3]. The dihedral angles between the phenyl rings can vary depending on intermolecular interactions and crystal packing forces.

Computational studies on similar bisphenol derivatives indicate that the most stable conformation involves the phenyl rings oriented in approximately coplanar arrangements with respect to the nitro groups, facilitating maximum conjugation throughout the aromatic systems [3]. The stereochemical arrangement allows for efficient π-π stacking interactions in the solid state, contributing to the compound's crystalline stability.

Physical Properties

Melting Point and Thermal Transition Data (246-258°C)

The melting point of Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- ranges from 246 to 258°C, indicating a relatively high degree of crystalline stability [6]. This elevated melting point reflects the strong intermolecular forces present in the solid state, including π-π stacking interactions between the aromatic systems and hydrogen bonding involving the nitro groups [7].

The thermal transition behavior demonstrates the influence of the extended aromatic system and the electron-withdrawing nitro groups on the molecular packing efficiency. Differential scanning calorimetry studies on related nitroaromatic compounds show that the melting process involves overcoming both van der Waals forces and dipole-dipole interactions between adjacent molecules [8] [7].

The melting point range indicates some variation in crystal forms or the presence of polymorphic structures, which is common in compounds with flexible molecular architectures and multiple aromatic systems [9]. The enthalpy of fusion for similar nitroaromatic compounds typically ranges from 15-25 kJ/mol, reflecting the energy required to disrupt the crystalline lattice [7].

Boiling Point Characteristics (~529-536°C)

The boiling point of the compound is estimated to be in the range of 529-536°C under standard atmospheric pressure conditions. This exceptionally high boiling point reflects the substantial molecular weight (470.481 g/mol) and the extensive intermolecular interactions present in the liquid phase [1]. The presence of two nitro groups and four aromatic rings creates multiple sites for intermolecular attraction through π-π interactions and dipole-dipole forces.

The elevated boiling point indicates low volatility under normal conditions, which has implications for environmental fate and transport properties. The high thermal stability required to reach this temperature suggests that the compound may undergo thermal decomposition before reaching its normal boiling point, particularly given the known thermal instability of nitroaromatic compounds at elevated temperatures [10] [11].

Vapor pressure calculations for related nitroaromatic compounds indicate extremely low values at ambient temperature, consistent with the high boiling point and suggesting minimal atmospheric transport via volatilization [12].

Crystal Structure Parameters

The crystal structure of Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- exhibits characteristics typical of bis-phenolic compounds with extended aromatic systems. The calculated density is approximately 1.279 g/cm³ at 20°C, indicating efficient molecular packing in the crystalline state [6]. This density value reflects the presence of heavy atoms (nitrogen and oxygen) and the compact arrangement of the aromatic rings.

X-ray crystallographic studies on related hexafluoro derivatives reveal nearly coplanar arrangements of nitro groups with adjacent aromatic rings, with key dihedral angles contributing to structural stability through intramolecular interactions [3]. The crystal packing typically involves layer-like arrangements with molecules oriented to maximize π-π stacking between aromatic systems.

The unit cell parameters for similar bisphenol derivatives typically crystallize in monoclinic or triclinic space groups, with intermolecular distances consistent with van der Waals contacts and weak hydrogen bonding interactions involving the nitro groups [13] [14].

Spectroscopic Fingerprints

Nuclear magnetic resonance spectroscopy provides distinctive fingerprints for structural identification. The ¹H NMR spectrum exhibits characteristic signals for the aromatic protons in the region δ 7.0-8.3 ppm, with the nitro-substituted aromatic protons appearing further downfield due to the electron-withdrawing effects [15]. The central propane methyl groups appear as a singlet around δ 1.6-1.7 ppm.

Infrared spectroscopy reveals characteristic absorption bands including asymmetric and symmetric nitro stretches at approximately 1520-1350 cm⁻¹, aromatic C=C stretches around 1600-1500 cm⁻¹, and ether C-O stretches in the 1250-1000 cm⁻¹ region [16]. The presence of multiple aromatic rings creates complex fingerprint patterns in the 900-700 cm⁻¹ region useful for compound identification.

Mass spectrometry using electron ionization typically shows molecular ion peaks with characteristic fragmentation patterns involving loss of nitro groups ([M-46]⁺) and phenoxy fragments, consistent with the fragmentation behavior of nitroaromatic compounds [17].

Chemical Reactivity Profile

Nitro Group Reactivity Mechanisms

The nitro groups in Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- serve as powerful electron-withdrawing substituents that significantly influence the compound's reactivity profile. The electron-deficient character of the nitro groups makes them susceptible to nucleophilic attack and reduction reactions [5]. The para-positioning relative to the ether linkages enhances the electron-withdrawing effect throughout the aromatic system, activating the aromatic rings toward nucleophilic aromatic substitution.

Reduction of the nitro groups to amino groups represents a major transformation pathway, typically requiring mild reducing conditions such as catalytic hydrogenation or metal hydrides [18]. The resulting diamino derivative exhibits significantly different physical and chemical properties, including altered solubility characteristics and increased basicity [19].

The nitro groups also participate in electrophilic aromatic substitution reactions, though with reduced reactivity compared to unsubstituted aromatics due to their deactivating influence [5]. Nitro-nitrito isomerization reactions can occur under thermal stress conditions, representing an initial step in thermal decomposition pathways [10].

Thermal Stability Parameters

The thermal stability of Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- is influenced by the presence of nitro groups, which are known to undergo exothermic decomposition at elevated temperatures. Nitroaromatic compounds typically begin thermal decomposition in the range of 250-350°C, with the specific temperature depending on molecular structure and substitution patterns [10] [11].

The compound exhibits autocatalytic decomposition behavior characteristic of nitroaromatic materials, where initial decomposition products catalyze further degradation reactions [10]. The decomposition process typically involves C-NO₂ bond cleavage with a bond dissociation energy of approximately 297 ± 17 kJ/mol [10]. Heat release during decomposition can exceed 1050 kJ/kg, creating potential safety hazards under confined conditions [11].

Thermal analysis using differential scanning calorimetry reveals decomposition onset temperatures that vary with heating rate, with faster heating rates generally resulting in higher apparent decomposition temperatures [20]. The activation energy for thermal decomposition of similar nitroaromatic compounds ranges from 130-200 kJ/mol [8].

Solubility Behavior in Various Solvents

The solubility characteristics of Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- are dominated by its aromatic character and the presence of polar nitro groups. The compound exhibits very low water solubility, estimated at approximately 9.9 × 10⁻⁷ g/L at 25°C, due to its predominantly hydrophobic aromatic structure [6].

In organic solvents, the compound shows preferential solubility in polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetone, where the nitro groups can engage in dipole-dipole interactions [21] [22]. The extended aromatic system promotes solubility in aromatic solvents like toluene and chlorobenzene through π-π interactions.

The partition coefficient between organic and aqueous phases strongly favors the organic phase, consistent with the compound's lipophilic character [23]. This partitioning behavior has implications for environmental fate and bioaccumulation potential. Solubility in alcoholic solvents is moderate, with the hydroxyl groups of the solvent capable of forming weak hydrogen bonds with the nitro oxygen atoms [24].

Henry's Law Constant (2.75e-7)

The Henry's Law constant for Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- is 2.75 × 10⁻⁷ atm·m³/mol, indicating extremely low volatility from aqueous solutions [12] [25]. This low value reflects the compound's high molecular weight, extensive aromatic character, and strong intermolecular interactions that favor retention in the condensed phase.

The Henry's Law constant determines the equilibrium partitioning between air and water phases, with lower values indicating greater tendency to remain in the aqueous phase [12] [26]. For environmental fate modeling, this parameter suggests minimal atmospheric transport via evaporation from water bodies, with the compound more likely to partition into sediments or undergo other environmental transformations.

The temperature dependence of Henry's Law constant follows the van't Hoff relationship, with increasing temperature generally leading to higher volatility [25]. However, for compounds with such low baseline values, significant temperature increases would be required to achieve appreciable volatilization rates. This characteristic influences the compound's environmental persistence and potential for long-range atmospheric transport [12].

| Property | Value | Units | Reference |

|---|---|---|---|

| Molecular Weight | 470.481 | g/mol | [1] [2] |

| Melting Point | 246-258 | °C | [6] |

| Boiling Point | 529-536 | °C | Specified |

| Density | 1.279 | g/cm³ | [6] |

| Water Solubility | 9.9 × 10⁻⁷ | g/L | [6] |

| Henry's Law Constant | 2.75 × 10⁻⁷ | atm·m³/mol | Specified |

Bisphenol A-Based Coupling Reactions

The primary synthetic pathway for Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- involves nucleophilic aromatic substitution reactions utilizing 2,2-bis(4-hydroxyphenyl)propane (bisphenol A) as the starting material . This conventional approach has been extensively documented in patent literature and represents the most widely adopted industrial methodology [3] [4]. The reaction proceeds through a multi-step process where bisphenol A undergoes coupling with p-chloronitrobenzene under basic conditions.

The mechanistic pathway involves the formation of phenoxide anions from bisphenol A, which subsequently attack the electron-deficient aromatic carbon in p-chloronitrobenzene [3]. This nucleophilic aromatic substitution follows the classical addition-elimination mechanism, where the nitro group serves as a powerful electron-withdrawing substituent that activates the aromatic ring toward nucleophilic attack [5] [6]. The reaction typically requires elevated temperatures ranging from 100-140°C and extended reaction times of 8-20 hours to achieve optimal conversions [3].

Research has demonstrated that this coupling reaction exhibits high selectivity for the desired bis-substituted product, with typical yields ranging from 85-95% under optimized conditions [3]. The high selectivity arises from the symmetrical nature of bisphenol A, which provides two equivalent phenolic hydroxyl groups for substitution. Furthermore, the electron-donating nature of the hydroxyl groups in bisphenol A enhances their nucleophilicity, facilitating the substitution reaction [7].

p-Chloronitrobenzene Nucleophilic Aromatic Substitution

The nucleophilic aromatic substitution of p-chloronitrobenzene represents a critical component of the synthetic strategy for preparing Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- [5]. This reaction class is characterized by the attack of electron-rich nucleophiles on electron-deficient aromatic systems, proceeding through a well-established addition-elimination mechanism [6] [8].

The presence of the nitro group in the para position relative to the chlorine substituent significantly enhances the electrophilic character of the aromatic ring [5] [9]. This electron-withdrawing effect operates through both inductive and resonance mechanisms, lowering the energy barrier for nucleophilic attack and stabilizing the intermediate Meisenheimer complex [8] [10]. Experimental studies have shown that p-chloronitrobenzene undergoes nucleophilic substitution approximately 1000 times faster than chlorobenzene under identical conditions [9].

The reaction mechanism proceeds through initial nucleophilic attack at the carbon bearing the chlorine substituent, forming a negatively charged intermediate that is stabilized by delocalization of the negative charge onto the nitro group [6] [8]. This stabilization is particularly effective when the electron-withdrawing group is positioned ortho or para to the leaving group, as observed in p-chloronitrobenzene [8]. The subsequent elimination of chloride ion restores aromaticity and completes the substitution process.

Kinetic studies have revealed that the reaction rate is highly dependent on the nature of the nucleophile, with phenoxide anions showing exceptional reactivity due to their enhanced nucleophilicity compared to neutral phenols [5] [6]. The reaction typically achieves conversions of 75-90% under optimized conditions, with reaction times ranging from 4-12 hours depending on temperature and catalyst loading [3].

Solvent Systems and Their Effects

The choice of solvent system plays a crucial role in determining the efficiency and selectivity of the nucleophilic aromatic substitution reactions used to synthesize Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- [11] [12]. N,N-dimethylformamide (DMF) has emerged as the preferred solvent for these transformations due to its unique combination of properties that facilitate the reaction mechanism [11] [12].

DMF functions as a polar aprotic solvent with a high dielectric constant and excellent solvating ability for both ionic and neutral species [12]. Its aprotic nature prevents hydrogen bonding with the nucleophilic phenoxide anions, thereby maintaining their high reactivity [12]. The high boiling point of DMF (153°C) allows reactions to be conducted at elevated temperatures without solvent loss, while its miscibility with water facilitates subsequent workup procedures [12].

Comparative studies have demonstrated that DMF provides superior reaction rates compared to other common solvents [11] [12]. The enhanced performance in DMF is attributed to its ability to stabilize both the transition state and the Meisenheimer intermediate through solvation effects [12]. Additionally, DMF's high polarity helps solubilize the ionic components of the reaction, including the potassium carbonate catalyst and the phenoxide nucleophiles [12].

However, recent research has highlighted important considerations regarding DMF stability and reactivity [13] [14]. DMF undergoes spontaneous decomposition over time, releasing dimethylamine impurities that can interfere with the desired reaction by consuming electrophilic species [13]. This degradation can be minimized through proper storage under inert atmosphere and the use of freshly distilled or degassed DMF [13].

Alternative solvent systems have been investigated to address the limitations of DMF [15] [16]. Aromatic hydrocarbons such as toluene and xylene offer advantages in terms of environmental impact and ease of recovery, though they typically require higher reaction temperatures due to their lower polarity [15]. Mixed solvent systems combining DMF with aromatic hydrocarbons have shown promise in optimizing both reaction efficiency and environmental considerations [14].

Catalytic Approaches

Role of Potassium Carbonate in Synthesis

Potassium carbonate serves as a crucial catalyst in the synthesis of Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)-, functioning as a mild solid base that facilitates the nucleophilic aromatic substitution reaction [17] [18]. The catalytic action of potassium carbonate operates through multiple mechanisms that enhance both the rate and selectivity of the desired transformation.

The primary catalytic function involves the deprotonation of bisphenol A to generate reactive phenoxide anions [17]. These phenoxide species exhibit significantly enhanced nucleophilicity compared to the neutral phenol groups, enabling facile attack on the electron-deficient aromatic system of p-chloronitrobenzene [17]. The solid nature of potassium carbonate provides advantages in terms of reaction workup and catalyst recovery, as the inorganic base can be readily separated from organic products through simple filtration [18].

Kinetic studies have revealed that potassium carbonate catalysis follows heterogeneous reaction kinetics, where the reaction rate is influenced by the surface area and particle size of the catalyst [17] [18]. Grinding or use of fine powder forms of potassium carbonate typically results in enhanced reaction rates due to increased surface area available for the base-catalyzed deprotonation [18]. The optimal catalyst loading has been determined to range from 15-25 mol% relative to the bisphenol A substrate, with higher loadings showing diminishing returns due to mass transfer limitations [17].

Research has demonstrated that anhydrous potassium carbonate provides superior performance compared to hydrated forms [17]. The presence of water can interfere with the reaction by competing for solvation of the catalyst and by potentially hydrolyzing the DMF solvent [17]. Furthermore, anhydrous conditions favor the formation and stability of the phenoxide anions, leading to improved reaction efficiency [18].

The environmental benefits of potassium carbonate catalysis have made it an attractive choice for industrial applications [18]. Unlike many other basic catalysts, potassium carbonate is non-toxic, readily available, and generates benign byproducts [18]. The catalyst can often be recycled through simple washing and drying procedures, contributing to the overall sustainability of the synthetic process [17].

Dehydration Agent Selection and Impact

The selection and optimization of dehydration agents represent critical factors in achieving high yields and purity in the synthesis of Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- [19] [15]. Water removal is essential to prevent hydrolysis reactions and to maintain the activity of the potassium carbonate catalyst throughout the reaction period.

Xylene has emerged as the preferred dehydration agent due to its unique combination of properties that make it ideally suited for this application [19] [15]. As an aromatic hydrocarbon, xylene is immiscible with water and can effectively extract moisture from the reaction mixture through azeotropic distillation [15] [20]. The boiling point of xylene (138-144°C) is well-matched to the optimal reaction temperature range, allowing for efficient water removal without excessive heat input [20].

The mechanism of xylene-mediated dehydration involves the formation of azeotropic mixtures with water that distill from the reaction vessel [15] [20]. This process continuously removes water generated during the reaction, driving the equilibrium toward product formation and preventing catalyst deactivation [19]. The aromatic nature of xylene also provides some solubility for the organic reactants and products, facilitating mass transfer and reaction kinetics [20].

Studies comparing different dehydration agents have revealed significant differences in reaction performance [19] [15]. Aliphatic hydrocarbons such as hexane and heptane show lower efficiency due to poor miscibility with the polar components of the reaction mixture [15]. Conversely, more polar dehydrating agents like molecular sieves can interfere with the reaction by adsorbing reactants or products [19].

The environmental and safety considerations associated with xylene use have prompted investigation of alternative dehydration strategies [15] [16]. Limonene-based solvents have shown promise as more environmentally benign alternatives, though they typically require longer reaction times and may result in slightly lower yields [16]. Solid desiccants such as magnesium sulfate can be employed in smaller-scale reactions, though their effectiveness is limited by their water-absorbing capacity [19].

Recent advances in dehydration technology have explored the use of pervaporation membranes and distillation columns specifically designed for water removal [15]. These approaches offer potential advantages in terms of precise water control and reduced solvent consumption, though they require more sophisticated equipment and process control systems [19].

Temperature-Dependent Reaction Kinetics

The temperature dependence of the nucleophilic aromatic substitution reaction for synthesizing Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- exhibits complex kinetic behavior that requires careful optimization to balance reaction rate, yield, and selectivity [21] [22] [23]. Understanding these temperature effects is crucial for both laboratory-scale synthesis and industrial process development.

Experimental kinetic studies have revealed that the reaction follows Arrhenius behavior over the temperature range of 80-160°C, with the rate constant increasing exponentially with temperature [22] [23]. At 80°C, the reaction proceeds slowly with a rate constant of approximately 0.12 h⁻¹, achieving only 35% conversion after 4 hours [22]. As temperature increases to 140°C, the rate constant rises to 1.45 h⁻¹, enabling 82% conversion within the same timeframe [22].

However, the relationship between temperature and overall reaction performance is complicated by competing side reactions that become more prevalent at elevated temperatures [22] [23]. While higher temperatures increase the desired reaction rate, they also promote alternative pathways including thermal decomposition of reactants, solvent degradation, and formation of undesired regioisomers [23]. This leads to a decrease in selectivity from 92% at 80°C to 76% at 160°C [22].

The activation energy for the desired nucleophilic aromatic substitution has been determined to be approximately 65 kJ/mol through Arrhenius plot analysis [22]. This relatively high activation energy explains the strong temperature dependence of the reaction rate and the need for elevated temperatures to achieve reasonable reaction times [23]. The entropy of activation is negative, consistent with the bimolecular nature of the rate-determining step involving nucleophilic attack [22].

Temperature optimization requires balancing the competing factors of reaction rate and selectivity [22] [23]. Industrial processes typically operate in the range of 120-140°C, where acceptable reaction rates can be achieved while maintaining reasonable selectivity [22]. At these temperatures, reaction times of 6-8 hours are typically required for near-complete conversion [22].

The temperature sensitivity of the reaction has implications for process control and scale-up [24] [25]. Small variations in temperature can significantly impact both conversion and product quality, necessitating precise temperature control systems [24]. Heat transfer considerations become particularly important at larger scales, where maintaining uniform temperature distribution throughout the reaction vessel becomes challenging [25].

Purification and Characterization Techniques

Recrystallization Protocols

Recrystallization represents the primary method for final purification of Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)-, enabling the isolation of high-purity crystalline material suitable for both analytical characterization and industrial applications [26] [27] [28]. The success of recrystallization depends critically on proper solvent selection, temperature control, and crystallization conditions.

The fundamental principle underlying recrystallization involves the differential solubility of the target compound at different temperatures [26] [27]. The ideal solvent system should dissolve the compound readily at elevated temperatures while showing poor solubility at room temperature or below [27]. For Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)-, ethanol and methanol have proven to be effective recrystallization solvents, often used in combination with water to fine-tune solubility characteristics [28].

The recrystallization protocol typically begins with dissolution of the crude product in a minimum amount of hot solvent, usually at or near the boiling point [26] [27]. This ensures complete dissolution while minimizing the volume of solvent required, which subsequently improves recovery yields [27]. Any insoluble impurities are removed by hot filtration through activated charcoal or celite, producing a clear, homogeneous solution [26].

Controlled cooling represents the most critical aspect of the recrystallization process [26] [27]. Rapid cooling typically produces small, impure crystals with high surface area that can trap impurities [27]. Conversely, slow cooling allows for the formation of larger, more perfect crystals with improved purity [26]. Optimal protocols involve initial cooling to room temperature over 1-2 hours, followed by further cooling in an ice bath if necessary [27].

The choice of recrystallization solvent significantly impacts both yield and purity [28] [29]. For nitro-substituted aromatic compounds like Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)-, polar protic solvents such as alcohols are generally preferred due to their ability to form hydrogen bonds with the nitro groups [28]. Mixed solvent systems, particularly ethanol-water mixtures, allow for fine adjustment of solubility characteristics [29].

Recent developments in recrystallization methodology have explored the use of anti-solvent precipitation techniques [28]. In this approach, the compound is dissolved in a good solvent (such as DMF), and crystallization is induced by the addition of a poor solvent (such as water) [28]. This method can provide improved control over crystal nucleation and growth, potentially leading to higher purity products [27].

HPLC Analytical Methods

High-Performance Liquid Chromatography (HPLC) has become the analytical method of choice for both quantitative analysis and purity assessment of Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- and related bisphenol derivatives [30] [31] [32]. The technique offers exceptional resolution, sensitivity, and reproducibility for complex aromatic mixtures.

The development of robust HPLC methods for bisphenol derivatives requires careful optimization of several key parameters including column selection, mobile phase composition, and detection wavelength [30] [31]. Reversed-phase chromatography using C18 stationary phases has proven most effective for separating Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- from closely related impurities and isomers [30] [31]. The retention mechanism relies on hydrophobic interactions between the aromatic rings of the analyte and the alkyl chains of the stationary phase [31].

Mobile phase optimization typically involves acetonitrile-water gradients, with the addition of small amounts of formic acid to improve peak shape and enhance ionization for mass spectrometric detection [30] [31]. The acetonitrile content is gradually increased during the analysis to elute compounds of increasing hydrophobicity [30]. Typical gradient conditions begin with 40% acetonitrile, increasing to 88% over 8-10 minutes [30].

Detection of Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- is commonly achieved using UV detection at wavelengths corresponding to the absorption maxima of the nitrophenyl chromophores [30] [31]. Wavelengths around 273-280 nm provide optimal sensitivity while minimizing interference from other aromatic compounds [30]. For enhanced specificity, fluorescence detection can be employed, taking advantage of the inherent fluorescence properties of the bisphenol structure [30].

The analytical performance of optimized HPLC methods demonstrates excellent characteristics for quality control applications [30] [31]. Detection limits typically range from 0.03-0.05 μg/mL, with quantification limits of 0.1-0.3 μg/mL [30]. Linear calibration curves are obtained over concentration ranges spanning 2-3 orders of magnitude, with correlation coefficients exceeding 0.999 [30].

Method validation studies have confirmed the robustness and reliability of HPLC procedures for Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- analysis [30] [31]. Precision studies show relative standard deviations below 5% for both intra-day and inter-day measurements [30]. Recovery studies using spiked samples demonstrate recoveries in the range of 97-107%, well within acceptable analytical criteria [30].

Recent advances in HPLC methodology have incorporated tandem mass spectrometry (LC-MS/MS) for enhanced specificity and sensitivity [31] [32]. This approach enables unambiguous identification of Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- through characteristic fragmentation patterns while providing detection limits in the ng/mL range [31]. The combination of chromatographic separation with mass spectrometric detection offers exceptional analytical performance for trace analysis applications [32].

Yield Optimization Strategies

Yield optimization for the synthesis of Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- requires a systematic approach that addresses multiple factors affecting reaction efficiency, product recovery, and purification losses [33] [34] [35]. Comprehensive optimization studies have identified several key strategies for maximizing overall process yields.

Reaction condition optimization represents the primary avenue for yield improvement [33] [34]. Response surface methodology and design of experiments approaches have proven effective for identifying optimal combinations of temperature, catalyst loading, solvent composition, and reaction time [33]. These statistical approaches enable the exploration of multivariable parameter space while minimizing the number of required experiments [34].

Mechanochemical approaches have emerged as a promising strategy for enhancing reaction yields while reducing environmental impact [33]. Ball milling and other mechanical activation techniques can achieve rate enhancements of up to 9-fold compared to conventional solution-phase reactions [33]. The enhanced reaction rates enable shorter reaction times and can improve selectivity by minimizing competing side reactions [33].

Process intensification strategies, including the use of microreactors and continuous flow systems, offer significant advantages for yield optimization [34] [36]. These approaches provide enhanced heat and mass transfer, enabling better temperature control and more uniform reaction conditions [36]. The improved mixing characteristics of microreactor systems can lead to reduced side product formation and higher selectivity [34].

Catalyst optimization studies have revealed the importance of catalyst pretreatment and activation procedures [34] [35]. Thermal activation of potassium carbonate under vacuum conditions removes residual moisture and carbonic acid, enhancing catalytic activity [35]. The use of phase-transfer catalysts in combination with potassium carbonate can further improve reaction rates and yields [17].

Solvent recovery and recycling strategies contribute significantly to overall process economics and yield optimization [34]. Distillation-based recovery of DMF and xylene enables their reuse in subsequent reactions, reducing both raw material costs and waste generation [34]. Advanced separation techniques, including pervaporation and extractive distillation, can achieve high-purity solvent recovery with minimal losses [36].

Workup and isolation procedures represent another important area for yield optimization [37] [38]. The development of efficient extraction and washing protocols minimizes product losses during purification [37]. Solid-phase extraction techniques can provide selective product isolation while removing catalyst residues and impurities [38].

Advanced purification strategies, including preparative chromatography and crystallization optimization, enable high-yield recovery of pure product [39] [38]. The use of anti-solvent crystallization and seeded crystallization techniques can improve both yield and product quality [38]. Automated purification systems allow for precise control of separation conditions, minimizing manual handling losses [38].

Quality control integration throughout the synthetic process enables real-time yield monitoring and optimization [34]. In-line analytical techniques, including near-infrared spectroscopy and process mass spectrometry, provide immediate feedback on reaction progress and product quality [34]. This enables rapid adjustment of process conditions to maintain optimal yields throughout production campaigns [36].

XLogP3

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.